molecular formula C10H13NO3 B15280632 (2R)-2-Amino-4-hydroxy-4-phenylbutanoic acid

(2R)-2-Amino-4-hydroxy-4-phenylbutanoic acid

Cat. No.: B15280632
M. Wt: 195.21 g/mol
InChI Key: WQLIGWIJZBHBFM-VEDVMXKPSA-N
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Description

(2R)-2-Amino-4-hydroxy-4-phenylbutanoic acid is a chiral amino acid derivative with a unique structure that includes both an amino group and a hydroxyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-4-hydroxy-4-phenylbutanoic acid can be achieved through several methods. One common approach involves the reaction of aspartic acid with methyl formate in the presence of hydrochloric acid. This reaction yields the desired product with high purity . The reaction conditions typically require careful control of temperature and pH to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as crystallization or chromatography to achieve the required purity for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-4-hydroxy-4-phenylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a keto acid, while reduction can produce secondary amines.

Scientific Research Applications

(2R)-2-Amino-4-hydroxy-4-phenylbutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-2-Amino-4-hydroxy-4-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting metabolic processes. Its hydroxyl and amino groups allow it to form hydrogen bonds and interact with active sites of enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-Amino-4-hydroxy-4-phenylbutanoic acid is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in pharmaceuticals and biochemical research.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

(2R)-2-amino-4-hydroxy-4-phenylbutanoic acid

InChI

InChI=1S/C10H13NO3/c11-8(10(13)14)6-9(12)7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14)/t8-,9?/m1/s1

InChI Key

WQLIGWIJZBHBFM-VEDVMXKPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C[C@H](C(=O)O)N)O

Canonical SMILES

C1=CC=C(C=C1)C(CC(C(=O)O)N)O

Origin of Product

United States

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